Cosmomycin C
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Overview
Description
Cosmomycin C is a natural product found in Streptomyces with data available.
Scientific Research Applications
DNA-Binding Properties
Cosmomycin C, like other anthracyclines, has been studied for its DNA-binding properties. It is known to intercalate with double-stranded DNA, affecting DNA function and replication. Research has shown that cosmomycin D, a related compound, forms stable complexes with DNA and can cause DNA damage, which is a key aspect of its antitumor activity (Furlan et al., 2004).
Impact on DNA Repair Mechanisms
Anthracyclines like this compound are noted for their impact on DNA repair mechanisms. Studies on cosmomycin D, a similar compound, have shown that it induces apoptosis in nucleotide excision repair-deficient fibroblasts, highlighting the importance of DNA repair pathways in its mechanism of action (Carvalho et al., 2010).
Biosynthesis Insights
Understanding the biosynthesis of this compound is crucial for its production and potential modification. Research has detailed the glycosylation steps in the biosynthesis of cosmomycin, which is distinctive for its two trisaccharide chains. This understanding can aid in the development of novel analogs with potentially improved therapeutic profiles (Garrido et al., 2006).
Metabolic Flux Analysis for Drug Production
The production of this compound can be optimized using metabolic flux analysis. This approach helps in directing the metabolism of the producing bacteria, Streptomyces olindensis, from growth to anti-tumor drug production, enhancing the yield and efficiency of the process (Lobato et al., 2007).
Self-Resistance Mechanisms in Producing Bacteria
Streptomyces, the bacteria that produce this compound, have developed self-resistance mechanisms to protect themselves from the toxic effects of their own antibiotic products. Understanding these mechanisms can provide insights into the development of drug resistance and potentially inform the design of more effective antibiotic therapies (Castillo Arteaga et al., 2022).
Antitumor Activity
This compound demonstrates significant antitumor activity. It has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathways in MDA-MB-468 breast cancer cells, indicating its potential as a therapeutic agent against certain types of cancer (Kim et al., 2011).
Properties
Molecular Formula |
C60H88N2O21 |
---|---|
Molecular Weight |
1173.3 g/mol |
IUPAC Name |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C60H88N2O21/c1-12-60(71)25-40(79-44-22-33(61(8)9)57(30(6)75-44)82-46-24-38(66)58(31(7)77-46)81-42-20-17-36(64)27(3)73-42)48-51(55(70)49-50(54(48)69)53(68)47-32(52(49)67)14-13-15-37(47)65)59(60)83-45-23-34(62(10)11)56(29(5)76-45)80-43-21-18-39(28(4)74-43)78-41-19-16-35(63)26(2)72-41/h13-15,26-31,33-36,38-46,56-59,63-66,69-71H,12,16-25H2,1-11H3/t26-,27-,28-,29-,30-,31-,33-,34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,56+,57+,58+,59+,60+/m0/s1 |
InChI Key |
JRCMJKKALYUURJ-OVYBONNASA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Synonyms |
antibiotic A447 B antibiotic A447-B cosmomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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